molecular formula C14H13NO3 B1412285 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid CAS No. 1314749-35-3

9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid

Cat. No.: B1412285
CAS No.: 1314749-35-3
M. Wt: 243.26 g/mol
InChI Key: VFEWKGFNLIRGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Infrared (IR) Spectral Signatures

IR spectroscopy identifies key functional groups:

  • O–H stretch : Broad band at 3250 cm⁻¹ (carboxylic acid) .
  • C=O stretch : Strong absorptions at 1735 cm⁻¹ (ketone) and 1679 cm⁻¹ (carboxylic acid) .
  • C–N stretch : 1340 cm⁻¹ (acridine ring) .

Table 2: Major IR absorption bands

Wavenumber (cm⁻¹) Assignment
3250 O–H stretch
1735 C=O (ketone)
1679 C=O (carboxylic acid)
1340 C–N stretch

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃):

  • δ 1.39 ppm (t) : Cyclohexenone methyl groups.
  • δ 2.20 ppm (s) : Bridging methylene protons.
  • δ 6.55–7.41 ppm (m) : Aromatic protons .

¹³C NMR (75 MHz, CDCl₃):

  • δ 195.77 ppm : Ketonic carbonyl.
  • δ 170.22 ppm : Carboxylic acid carbonyl.
  • δ 112.79–150.22 ppm : Aromatic carbons .

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 243.262 [M+H]⁺ (calc. 243.25). Key fragments include:

  • m/z 225.18: Loss of H₂O (–18 Da).
  • m/z 197.15: Decarboxylation (–44 Da) .

Table 3: Major mass spectral fragments

m/z Fragment Ion
243.26 [M+H]⁺
225.18 [M+H–H₂O]⁺
197.15 [M+H–CO₂]⁺

Computational Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT (B3LYP/6-311+G(d,p)) optimizes the geometry, revealing:

  • Carboxylic acid dihedral angle : 12.4° relative to the acridine plane.
  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity .

Figure 1: DFT-optimized structure showing electrostatic potential surfaces (red = electron-rich, blue = electron-poor).

Conformational Stability Analysis

Molecular dynamics simulations (300 K, 10 ns) demonstrate:

  • Energy barrier for ring inversion : 8.7 kcal/mol.
  • Hydrogen bond lifetime : 180 ps (carboxylic acid dimer) .

Table 4: Conformational energy differences

Conformer Relative Energy (kcal/mol)
A 0.0
B 2.1
C 3.8

Properties

IUPAC Name

9-oxo-6,7,8,8a-tetrahydro-5H-acridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-13-9-3-1-2-4-11(9)15-12-7-8(14(17)18)5-6-10(12)13/h5-7,9H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEWKGFNLIRGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Hexahydroacridine Derivatives

Method Overview:
The initial step involves converting a tetrahydroacridine precursor into the corresponding keto derivative. This oxidation process typically employs reagents such as phosphorus oxychloride (POCl₃) or other oxidants under controlled conditions.

Key Reaction Conditions & Data:

Reaction Step Reagent & Conditions Yield Notes
Oxidation of precursor Phosphorous oxychloride (50 mL), heated to 100°C for 1 hour 88% Monitored by TLC; reaction mixture cooled, excess removed under vacuum, then neutralized with ice and sodium bicarbonate. The product precipitated as a white solid.
Purification Filtration, washing, vacuum drying - Ensures high purity of the keto acid.

Research Reference:
A study reports that suspending 10 g of the precursor in POCl₃ and heating yields approximately 88% of the keto acid, demonstrating a robust oxidation protocol with high efficiency.

Halogenation to Form 9-Chloro Derivatives

Method Overview:
The oxidation product undergoes halogenation to introduce a chlorine atom at the 9-position, typically using phosphorus oxychloride or phosphorus trichloride.

Reaction Conditions & Data:

Reagent Conditions Yield Notes
Phosphorous oxychloride Heated to 100°C for 1 hour 88% Reaction monitored via TLC; post-reaction neutralization with ice and sodium bicarbonate. The product is isolated as a white solid.
Purification Filtration and washing - Ensures removal of residual reagents.

Research Reference:
This halogenation step consistently yields around 88%, indicating a reliable halogenation process for synthesizing 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid.

Amide Formation via Coupling Reactions

Method Overview:
The chlorinated compound serves as a key intermediate for subsequent amide coupling, often employing carbodiimide-based coupling agents such as HATU or TBTU in N,N-dimethylformamide (DMF).

Reaction Conditions & Data:

Reagent & Conditions Yield Notes
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid + amines Stirred with TBTU/HATU and triethylamine at 20°C for 1–12 hours Up to 78% Purification via silica gel chromatography or preparative LC/MS.
Solvent DMF - Ensures solubility and reaction efficiency.

Research Reference:
This method has been adapted for various amines, producing high yields with clean product profiles, demonstrating its versatility.

Alternative Synthetic Routes

a. Cyclization and Condensation:
Some approaches involve cyclization of suitable amino precursors followed by oxidation. These pathways are less common but can be optimized for specific derivatives.

b. Multi-step Functionalization:
Sequential halogenation, oxidation, and coupling steps allow for tailored substitutions on the acridine core, expanding the compound's chemical diversity.

Summary of Key Data

Preparation Step Reagents Reaction Conditions Typical Yield Notes
Oxidation Phosphorous oxychloride 100°C, 1 hour 88% Monitored by TLC, neutralized with NaHCO₃
Halogenation POCl₃ 100°C, 1 hour 88% Post-reaction neutralization and filtration
Amide coupling TBTU/HATU, amines, triethylamine 20°C, 1–12 hours Up to 78% Purification via chromatography

Research Findings and Notes

  • The oxidation step using phosphorous oxychloride is highly efficient, with yields reaching 88%, and is suitable for scale-up.
  • Halogenation with POCl₃ under reflux conditions provides a straightforward route to halogenated derivatives.
  • Amide coupling reactions are flexible, accommodating various amines, and typically yield high purity compounds.
  • Reaction monitoring via TLC and NMR ensures process control and product verification.
  • Purification techniques such as silica gel chromatography and preparative HPLC are essential for obtaining analytically pure compounds.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Acridine-9-carboxylic Acid (CAS 5336-90-3)
  • Structure : Fully aromatic acridine core with a carboxylic acid at the 9-position.
  • Molecular Formula: C₁₄H₉NO₂; Molecular Weight: 223.23 g/mol .
  • Pharmacokinetic data indicate moderate gastrointestinal absorption (GI absorption: Yes) and blood-brain barrier penetration (BBB: Yes), with inhibitory activity against CYP1A2 .
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid (CAS 902586-59-8)
  • Structure : Partially saturated acridine (tetrahydro) with a chlorine substituent at the 9-position and carboxylic acid at the 3-position.
  • Molecular Formula: C₁₄H₁₂ClNO₂; Molecular Weight: 261.70 g/mol .
  • Key Differences: Chlorine substitution may increase lipophilicity (higher logP) and influence halogen-bonding interactions.
8-Oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylic Acid (CAS 104904-59-8)
  • Structure : Carbazole core (fused benzene and pyrrole rings) with a ketone group at the 8-position and carboxylic acid at the 3-position.
  • Key Differences :
    • The carbazole system introduces distinct electronic properties due to the pyrrole nitrogen, which may affect π-π stacking and redox activity .
    • Carbazole derivatives are often associated with antitumor and antimicrobial activities, differing from acridine-based compounds.
9-Oxo-9H-xanthene-2-carboxylic Acid (CAS 40274-67-7)
  • Structure : Xanthene core (fused benzene and pyran rings) with a ketone at the 9-position and carboxylic acid at the 2-position.
  • Molecular Formula : C₁₄H₈O₄; Molecular Weight: 240.21 g/mol .
  • Key Differences :
    • The oxygen-containing pyran ring increases polarity (higher TPSA) and may improve aqueous solubility.
    • Safety data highlight hazards such as acute oral toxicity (H302) and respiratory irritation (H335) .

Physicochemical Properties

Property 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic Acid (Target) Acridine-9-carboxylic Acid 9-Chloro-tetrahydroacridine-3-carboxylic Acid 9-Oxo-xanthene-2-carboxylic Acid
Molecular Weight ~245–265 (estimated) 223.23 261.70 240.21
Hydrogen Bond Donors 2 (COOH, NH) 1 (COOH) 2 (COOH, NH) 2 (COOH, ketone)
TPSA (Ų) ~70–80 (estimated) 50.19 ~60–70 74.60
Lipophilicity (logP) Moderate (~2.5–3.5) 3.24 (XLOGP3) Higher due to Cl (~3.5–4.0) 2.50 (XLOGP3)

Biological Activity

Overview

9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid (CAS Number: 1314749-35-3) is a compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the cyclization of substituted anilines with dicarbonyl compounds under controlled conditions. The reaction can be optimized for yield and purity using various reagents such as sodium borohydride for reduction and potassium permanganate for oxidation .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited significant inhibition at concentrations of 50 µM.
  • Escherichia coli : Showed reduced growth in the presence of the compound.

These results suggest that the compound may act by disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies have reported that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HCT11630Inhibition of cell cycle progression

These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. It is believed to bind to enzymes or receptors involved in critical biological processes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could alter receptor activity linked to cell growth and apoptosis.

Further research is necessary to elucidate these mechanisms fully and identify specific targets within cellular pathways .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by Pendergrass et al. evaluated the antimicrobial properties against multiple pathogens and concluded that the compound demonstrated significant antibacterial activity comparable to standard antibiotics .
  • Cancer Cell Line Studies : Research published in various journals has shown that treatment with this compound led to a reduction in viability in several cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .

Q & A

Basic Research Questions

Q. How can researchers verify the identity of 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid using spectroscopic methods?

  • Methodology : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) . For NMR, analyze the aromatic proton environment (δ 6.8–8.2 ppm for acridine derivatives) and carboxyl group signals (δ ~170 ppm in 13C^{13}\text{C} NMR). HR-MS should confirm the molecular ion peak at m/z 240.2100 (C14_{14}H8_{8}O4_{4}) with a mass accuracy of <5 ppm . Cross-reference with certified analytical standards (≥98% purity) for retention time matching in HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust (H335 hazard) and avoid aerosol formation .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Q. What are the recommended storage conditions to maintain its stability?

  • Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid moisture to prevent hydrolysis of the carboxylic acid group . Monitor stability via periodic HPLC analysis to detect degradation products (e.g., decarboxylation or oxidation byproducts) .

Q. Which chromatographic techniques are suitable for purity assessment?

  • Methods :

  • Reverse-phase HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 1 mL/min. Compare retention times with reference standards .
  • TLC : Silica gel plates (ethyl acetate:hexane, 1:1) with UV visualization at 254 nm for spot purity .

Q. How to address solubility challenges in experimental setups?

  • Strategies :

  • Solvent Selection : Use dimethyl sulfoxide (DMSO) or methanol due to the compound’s moderate logP (~5.06, predicted) .
  • Co-solvents : For aqueous buffers, employ cyclodextrin-based solubilization or sonication to enhance dispersion .

Advanced Research Questions

Q. How to design factorial experiments for optimizing synthesis yield?

  • Design : Apply a 2k^k factorial design to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Use ANOVA to identify significant factors (e.g., catalyst > temperature). Validate with response surface methodology (RSM) to pinpoint optimal conditions .

Q. What computational approaches predict its reactivity in novel reactions?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group at position 9 is a reactive site for nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states) .

Q. How to resolve contradictions in toxicity data across studies?

  • Resolution :

  • Regulatory Alignment : Compare hazard classifications (e.g., OSHA HCS vs. EU CLP). Discrepancies may arise from differences in test protocols (e.g., oral vs. inhalation routes) .
  • In Vitro/In Vivo Correlation : Perform Ames tests (mutagenicity) and zebrafish embryo assays (developmental toxicity) to validate conflicting in silico predictions .

Q. Strategies for characterizing degradation products under stress conditions?

  • Workflow :

  • Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.
  • LC-MS/MS Analysis : Use a Q-TOF mass spectrometer in data-dependent acquisition (DDA) mode to fragment ions and identify degradation products (e.g., decarboxylated or oxidized derivatives) .

Q. Validating target engagement in biochemical assays?

  • Validation :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., enzyme) and measure binding kinetics (KD_D) at varying compound concentrations.
  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement efficacy in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid
Reactant of Route 2
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.